methyl 4-(2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzoate
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Description
Methyl 4-(2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzoate is a useful research compound. Its molecular formula is C21H19N5O5 and its molecular weight is 421.413. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Pyrimido[1,2‐a]benzimidazoles
The synthesis process involves the reaction between 2-aminobenzimidazole and dimethyl acetylenedicarboxylate, leading to various intermediates and derivatives. These chemical transformations showcase the compound's versatility in synthesizing heterocyclic compounds, which are crucial in medicinal chemistry and materials science (Troxler & Weber, 1974).
Formation of 1,3,5-Triazine Derivatives
The research highlights a method to transform 1,3,4-oxadiazol-2(3H)-ones into 1,3,5-triazine derivatives, which are significant for their potential applications in pharmaceuticals and agrochemicals (Chau, Malanda, & Milcent, 1997).
Antimicrobial Activity
The synthesis of 8-substituted-3,4-dihydro-6-methyl-4-phenylimidazo[1,5-b][1,2,4]triazin-2(8H)-one derivatives has been investigated for their antimicrobial properties. These findings suggest potential applications in developing new antimicrobial agents (Sawant, 2013).
Molluscicidal and Antimicrobial Activities
Research on benzimidazole derivatives, including synthesis and evaluation of their biological activities, indicates their potential in addressing parasitic and microbial infections (Nofal, Fahmy, & Mohamed, 2002).
Properties
IUPAC Name |
methyl 4-[[2-(3,4-dioxo-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl)acetyl]amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O5/c1-31-20(30)14-7-9-15(10-8-14)22-17(27)13-26-19(29)18(28)25-12-11-24(21(25)23-26)16-5-3-2-4-6-16/h2-10H,11-13H2,1H3,(H,22,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRTFBXLNQHYSMO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C(=O)N3CCN(C3=N2)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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